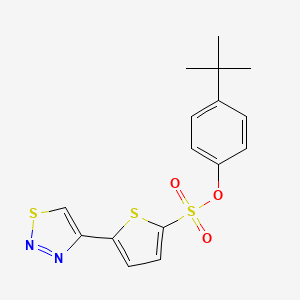

4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S3/c1-16(2,3)11-4-6-12(7-5-11)21-24(19,20)15-9-8-14(23-15)13-10-22-18-17-13/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHLZPLQAHWTQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction forms the thiadiazole ring, which is then further functionalized to introduce the tert-butylphenyl and thiophenesulfonate groups . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, and using catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to thiol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. Studies have shown that derivatives of thienopyrimidines can inhibit bacterial growth effectively. For instance, a study demonstrated that compounds with a thieno[2,3-d]pyrimidine moiety displayed broad-spectrum antibacterial activity against various pathogens, including resistant strains.

Case Study: Antibacterial Efficacy

- Compound Tested: 7-Phenyl-3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one

- Activity: Inhibition of Escherichia coli growth

- IC50 Value: 0.91 μM

- Mechanism: Enzyme inhibition through interaction with bacterial tRNA methyltransferase .

Anticancer Activity

The compound has also shown promise in anticancer research. Its ability to modulate specific biological pathways makes it a candidate for further investigation as a therapeutic agent against various cancers.

Case Study: Anticancer Properties

- Target: PI5P4Kγ Kinase

- Significance: Regulates cell signaling pathways involved in cancer progression.

- Findings: The compound exhibited selective inhibition of PI5P4Kγ, which is crucial for developing targeted cancer therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups (like trifluoromethyl) enhances the biological activity of thienopyrimidine derivatives. Modifications at different positions on the phenyl ring also impact efficacy and selectivity against specific targets.

Data Table: Biological Activities of Thienopyrimidine Derivatives

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-[3-(Trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one | Antimicrobial | Enzyme inhibition |

| 7-Phenyl-3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one | Antimicrobial | Bacterial growth inhibition |

| Various thienopyrimidine derivatives | Anticancer | Kinase inhibition |

Wirkmechanismus

The mechanism of action of 4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate involves its interaction with molecular targets such as DNA and enzymes. The thiadiazole ring can intercalate into DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit enzyme activity by binding to the active sites, leading to the inhibition of essential cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Functional Comparisons

*Estimated based on molecular formula.

Key Observations:

Substituent Impact: The tert-butyl group in the target compound increases lipophilicity compared to the methyl or acetylamino substituents in analogs . This may enhance membrane permeability but reduce aqueous solubility.

Thiadiazole vs. Thiazole Systems :

- The 1,2,3-thiadiazole ring in the target compound is more electron-deficient than the 1,3,4-thiadiazole in or the thiazole in , influencing reactivity in electrophilic substitutions.

- Bond lengths in thiadiazole derivatives (e.g., S–C distances ~1.67 Å in ) suggest partial π-conjugation, which may stabilize the sulfonate group’s electronic environment.

Crystallographic Behavior: Bulky substituents like tert-butyl may disrupt crystal packing due to steric hindrance, contrasting with the planar 4-(dimethylamino)phenyl group in , which facilitates hydrogen bonding (N–H···N interactions).

Functional Group Interactions

- Sulfonate vs. Ester : The sulfonate group’s strong acidity (pKa ~1–2) contrasts with the neutral ester in , affecting binding to charged biological targets.

Biologische Aktivität

The compound 4-(tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a novel derivative that combines elements from both thiophene and thiadiazole structures. These types of compounds have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on existing literature.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₂S₃

- Molecular Weight : 358.45 g/mol

The presence of the thiadiazole and thiophene moieties contributes to the compound's unique reactivity and biological profile.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiophene and thiadiazole derivatives. For instance:

- Antibacterial Effects : Compounds similar to this compound have shown significant antibacterial activity against strains such as Escherichia coli and Klebsiella pneumoniae. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

| Compound | Target Bacteria | Activity (EC50) |

|---|---|---|

| Compound A | E. coli | 11.4 μg/mL |

| Compound B | K. pneumoniae | 8.0 μg/mL |

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit promising anticancer properties. For example:

- Cell Line Studies : Compounds similar to the target compound have been tested against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). One study reported an IC50 value of 4.37 μM against HepG2 cells for a related thiadiazole derivative .

| Cell Line | IC50 Value (μM) |

|---|---|

| HepG2 | 4.37 ± 0.7 |

| A549 | 8.03 ± 0.5 |

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory properties of thiophene derivatives have been well-documented. The sulfonate group in the compound may enhance its ability to inhibit inflammatory pathways:

- Mechanism : The compound's ability to inhibit pro-inflammatory cytokines has been observed in various in vitro models .

Synthesis Methods

The synthesis of thiophene and thiadiazole derivatives typically involves multi-step reactions, including:

- Formation of Thiophene Ring : Utilizing coupling reactions between appropriate precursors.

- Thiadiazole Formation : Cyclization reactions involving hydrazine derivatives.

- Sulfonation : Introducing sulfonate groups to enhance solubility and biological activity.

Case Studies

Several case studies illustrate the effectiveness of compounds with similar structures:

- Study on Antibacterial Activity : A series of thiadiazole derivatives were synthesized and tested for their antibacterial efficacy against multi-drug resistant strains, showing a marked reduction in bacterial viability .

- Anticancer Screening : A detailed investigation into the anticancer properties of thiophene derivatives revealed significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves cyclization of thiosemicarbazide derivatives with phosphorus oxychloride (POCl₃) under reflux, followed by sulfonation. For example, POCl₃-mediated cyclization at 90°C for 3 hours yields thiadiazole intermediates . Optimization includes adjusting stoichiometry (e.g., 1:3 molar ratio of precursor to POCl₃), solvent selection (DMSO/water for recrystallization), and pH control (ammonia for precipitation). Monitoring via TLC ensures reaction completion .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Assigns protons and carbons in the thiadiazole (δ 7.2–9.0 ppm) and tert-butyl groups (δ 1.3 ppm) .

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves molecular geometry, bond angles, and packing interactions. ORTEP-3 visualizes thermal ellipsoids .

- Mass spectrometry : Confirms molecular weight (e.g., EI-MS m/z 305 [M+1]) .

Q. What initial biological screening approaches are used for thiadiazole-thiophene hybrids?

- Screening :

- In vitro cytotoxicity assays : Test against 60 cancer cell lines (NCI-60 panel) at 10 µM concentrations .

- Antimicrobial testing : Agar diffusion for bacterial/fungal strains, focusing on MIC (Minimum Inhibitory Concentration) .

- Enzyme inhibition : Kinase or protease assays to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data and X-ray crystallography results?

- Resolution :

- Use orthogonal validation : Compare NMR-derived torsional angles with crystallographic data. For example, thiophene ring puckering in NMR may conflict with X-ray planar geometry due to crystal packing forces .

- Refine SHELXL parameters (e.g., ADPs, restraints) to reconcile bond-length mismatches .

- Employ DFT calculations to model solution-state conformations vs. solid-state structures .

Q. What strategies optimize the compound's bioactivity through substituent variation?

- SAR Studies :

Q. How to design experiments to resolve low reproducibility in synthesis?

- Approach :

- DoE (Design of Experiments) : Vary temperature (70–110°C), solvent polarity (DMF vs. THF), and catalyst (e.g., Lawesson’s reagent) to identify critical factors .

- In-line analytics : Use ReactIR to monitor intermediate formation (e.g., thiosemicarbazide → thiadiazole) in real time .

- Purification protocols : Optimize column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMSO/water vs. ethanol) .

Q. What is the role of computational methods in predicting the compound’s interactions with biological targets?

- Tools :

- Molecular docking (AutoDock Vina) : Predict binding to kinase ATP pockets (e.g., EGFR, CDK2) using thiadiazole as a hinge-binding motif .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Correlate logP values with cytotoxicity (e.g., higher lipophilicity → improved membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.